N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophanMethylEster
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Overview
Description
N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophanMethylEster is a synthetic compound that belongs to the class of tryptophan derivatives. This compound is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the tryptophan molecule, along with a methyl ester group. Tryptophan derivatives are known for their diverse biological activities and are often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophanMethylEster typically involves the protection of the amino group of tryptophan using an ethoxycarbonyl group. This is followed by the esterification of the carboxyl group with methanol in the presence of an acid catalyst. The reaction conditions often include the use of solvents such as dichloromethane and reagents like triethylamine to facilitate the protection and esterification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophanMethylEster undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of tryptophan with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophanMethylEster has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophanMethylEster involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxycarbonyl group can act as a protective group, allowing the compound to interact selectively with biological molecules. The pathways involved include metabolic processes where the compound is converted to active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Ethoxycarbonyl)-L-leucine: Another ethoxycarbonyl-protected amino acid derivative.
N-(Ethoxycarbonyl)-L-tryptophan: A similar compound without the methyl ester group.
N-(Ethoxycarbonyl)-L-phenylalanine: An ethoxycarbonyl-protected phenylalanine derivative.
Uniqueness
N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophanMethylEster is unique due to the presence of both the ethoxycarbonyl and methyl ester groups, which provide specific chemical properties and reactivity. This makes it a valuable compound for targeted research applications and the synthesis of novel derivatives .
Biological Activity
N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester is a synthetic derivative of tryptophan, characterized by the presence of an ethoxycarbonyl group and a methyl ester. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester is synthesized through the protection of the amino group of tryptophan using an ethoxycarbonyl group, followed by esterification with methanol. The general synthetic route involves:
- Protection of the Amino Group : Using ethoxycarbonyl.
- Esterification : Reacting the protected amino acid with methanol in the presence of an acid catalyst.
This synthesis can be optimized for higher yields using continuous flow reactors and environmentally friendly solvents .
Biological Activities
The biological activities of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester are primarily attributed to its structural features that allow it to interact with various biological targets:
- Antimicrobial Properties : Research indicates that tryptophan derivatives exhibit antimicrobial effects against various pathogens, including bacteria and fungi. N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester has shown potential in inhibiting the growth of specific bacterial strains .
- Enzyme Interaction : The compound is studied for its role in enzyme inhibition and modulation. It may serve as a substrate or inhibitor for enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis .
- Neuroprotective Effects : Some studies suggest that tryptophan derivatives can influence serotonin metabolism, potentially offering neuroprotective benefits against neurodegenerative diseases .
The mechanism by which N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester exerts its biological effects involves:
- Metabolic Conversion : Once administered, the compound can be converted into active metabolites that interact with specific receptors or enzymes.
- Selective Interaction : The ethoxycarbonyl group may facilitate selective binding to biological targets, enhancing its efficacy as a therapeutic agent .
Comparative Analysis
To understand the unique properties of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester, it is beneficial to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(Ethoxycarbonyl)-L-leucine | Ethoxycarbonyl group | Antimicrobial and anti-inflammatory |
N-(Ethoxycarbonyl)-L-tryptophan | Lacks methyl ester | Neuroprotective effects |
N-(Ethoxycarbonyl)-L-phenylalanine | Ethoxycarbonyl-protected | Antioxidant properties |
N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester is unique due to its dual functional groups that enhance its reactivity and potential biological applications compared to other derivatives .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated the effectiveness of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester against Staphylococcus aureus and Escherichia coli, showing significant inhibition at varying concentrations .
- Neuroprotective Mechanism Investigation : Research explored the compound's influence on serotonin pathways, indicating a potential role in modulating mood disorders through serotonin receptor interaction .
- Enzyme Inhibition Assays : In vitro assays revealed that this compound could inhibit certain enzymes involved in metabolic pathways, suggesting its applicability in drug development targeting metabolic disorders .
Properties
IUPAC Name |
methyl 2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVTYJZJZLTYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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